Ac-llr-cho pound>>Leupeptin hemisulfate pound>>Leupeptin pound>>Ac-Leu-Leu-Arg-al.Ac-Leu-Leu-Arg-al.H2SO4
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Overview
Description
Ac-llr-cho pound>>Leupeptin hemisulfate pound>>Leupeptin pound>>Ac-Leu-Leu-Arg-al.Ac-Leu-Leu-Arg-al.H2SO4: is a reversible inhibitor of trypsin-like proteases and cysteine proteases . This compound is known for its ability to inhibit activation-induced programmed cell death and restore defective immune responses in HIV-positive donors . It is often used for the inhibition of endoproteinase Lys-C, kallikrein, papain, plasmin, thrombin, cathepsin B, and trypsin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ac-llr-cho pound>>Leupeptin hemisulfate involves the combination of Ac-Leu-Leu-Arg-al with sulfuric acid to form the hemisulfate salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound.
Industrial Production Methods: Industrial production of Ac-llr-cho pound>>Leupeptin hemisulfate involves microbial fermentation followed by purification processes . The microbial-derived inhibitor is then converted into its hemisulfate form through a series of chemical reactions .
Chemical Reactions Analysis
Types of Reactions: Ac-llr-cho pound>>Leupeptin hemisulfate undergoes various types of reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may result in the formation of reduced compounds .
Scientific Research Applications
Chemistry: In chemistry, Ac-llr-cho pound>>Leupeptin hemisulfate is used as a protease inhibitor in various biochemical assays .
Biology: In biology, it is used to study the role of proteases in cellular processes and to inhibit protease activity in cell cultures .
Medicine: In medicine, it is used to study the mechanisms of diseases involving proteases and to develop potential therapeutic agents .
Industry: In industry, it is used in the production of pharmaceuticals and as a research tool in drug development .
Mechanism of Action
Ac-llr-cho pound>>Leupeptin hemisulfate exerts its effects by binding to the active site of trypsin-like proteases and cysteine proteases, thereby inhibiting their activity . This inhibition prevents the proteases from cleaving their target substrates, which can lead to the inhibition of programmed cell death and the restoration of immune responses . The molecular targets of this compound include endoproteinase Lys-C, kallikrein, papain, plasmin, thrombin, cathepsin B, and trypsin .
Comparison with Similar Compounds
Aprotinin: A protease inhibitor derived from bovine lung.
Bestatin: A protease inhibitor used in biochemical research.
Pepstatin A: A protease inhibitor used to inhibit aspartic proteases.
MG-132: A protease inhibitor used in cell culture studies.
Uniqueness: Ac-llr-cho pound>>Leupeptin hemisulfate is unique in its ability to inhibit both trypsin-like proteases and cysteine proteases, making it a versatile tool in biochemical research . Its reversible inhibition and ability to restore defective immune responses in HIV-positive donors further distinguish it from other protease inhibitors .
Properties
IUPAC Name |
2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;sulfuric acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H38N6O4.H2O4S/c2*1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;1-5(2,3)4/h2*11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H2,1,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPMKIHUGVGQTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H78N12O12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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